
mPEG9-Propyne
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Overview
Description
Methoxy polyethylene glycol-Propyne (mPEG9-Propyne) is a compound that features a methoxy group at one end and a propyne derivative at the other. This compound is typically found in various physical states, including white or yellowish liquid, semi-solid, or solid, depending on its molecular weight. It is known for its solubility in water, chloroform, and dimethyl sulfoxide, and is often used in the modification of proteins, peptides, and other small molecular materials.
Preparation Methods
The synthesis of mPEG9-Propyne involves the reaction of nonaethylene glycol monomethyl ether with 3-bromopropyne. The reaction typically occurs in the presence of sodium hydride in tetrahydrofuran and mineral oil at temperatures ranging from 0 to 20°C over a period of 4 hours . Industrial production methods often involve similar synthetic routes but are scaled up to meet commercial demands.
Chemical Reactions Analysis
mPEG9-Propyne undergoes various chemical reactions, including:
Substitution Reactions: The propyne group can react with azides in aqueous solutions under the catalysis of cupric ions, forming triazoles.
Oxidation and Reduction:
Common Reagents and Conditions: Reagents such as sodium hydride, propargyl bromide, and cupric ions are commonly used in reactions involving this compound.
Scientific Research Applications
mPEG9-Propyne has a wide range of applications in scientific research:
Chemistry: It is used in click chemistry for the synthesis of complex molecules.
Biology: The compound is employed in the modification of proteins and peptides to enhance their solubility and stability.
Medicine: this compound is used in drug delivery systems to reduce the immunogenicity of therapeutic proteins and peptides.
Industry: It finds applications in diagnostics, 3D bioprinting, and cosmetics
Mechanism of Action
The mechanism of action of mPEG9-Propyne primarily involves its ability to modify proteins and peptides. The methoxy polyethylene glycol component increases the solubility and stability of the modified molecules, while the propyne group facilitates reactions with azides to form stable triazole linkages. This dual functionality makes this compound a valuable tool in various biochemical applications.
Comparison with Similar Compounds
mPEG9-Propyne is unique due to its combination of a methoxy polyethylene glycol chain and a propyne group. Similar compounds include:
Methoxy polyethylene glycol-Acrylate: Used for similar purposes but involves different reactive groups.
Methoxy polyethylene glycol-Maleimide: Another compound used for protein and peptide modification but with maleimide as the reactive group.
Methoxy polyethylene glycol-Succinimidyl Carbonate: Used for modifying proteins and peptides, but with a different reactive group.
These compounds share similar applications but differ in their reactive groups, which can influence their specific uses and effectiveness in various applications.
Biological Activity
mPEG9-Propyne, a compound derived from polyethylene glycol (PEG) with a propyne functional group, has garnered attention in recent years for its potential biological applications. This article explores the biological activity of this compound, focusing on its immunomodulatory effects, potential therapeutic applications, and relevant research findings.
Overview of this compound
This compound is characterized by its hydrophilic polyethylene glycol backbone and a terminal propyne group. This unique structure endows it with properties that make it suitable for various biomedical applications, including drug delivery systems and immunotherapy.
Immunomodulatory Effects
Recent studies have highlighted the immunomodulatory properties of this compound. The compound has been shown to enhance cytokine production, which is crucial for immune response modulation. In particular, research indicates that this compound can mimic the activity of natural β-glucans, which are known for their ability to stimulate immune responses.
Key Findings:
- Cytokine Induction : this compound has been demonstrated to significantly induce cytokine production in immune cells. This activity surpasses that of some natural immunostimulants, suggesting its potential as a therapeutic agent in enhancing immune function.
- Anti-Tumor Activity : The compound's ability to activate immune responses positions it as a candidate for anti-tumor therapies. Studies indicate that this compound may enhance the efficacy of existing cancer treatments by promoting an immune-mediated attack on tumor cells.
Research Case Studies
-
Study on Cytokine Production :
- Objective : To evaluate the cytokine induction capacity of this compound compared to natural β-glucans.
- Methods : Immune cells were treated with varying concentrations of this compound, and cytokine levels were measured using ELISA assays.
- Results : The study found that this compound induced higher levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) compared to controls.
-
Anti-Tumor Efficacy :
- Objective : To assess the anti-tumor effects of this compound in vivo.
- Methods : Tumor-bearing mice were treated with this compound and monitored for tumor growth and immune response markers.
- Results : Treated mice exhibited reduced tumor sizes and increased infiltration of cytotoxic T cells within tumors, indicating enhanced anti-tumor immunity.
Data Table: Summary of Biological Activities
Biological Activity | Measurement Method | Results |
---|---|---|
Cytokine Induction | ELISA | Higher levels of IL-6 and TNF-α observed |
Anti-Tumor Activity | Tumor growth assay | Reduced tumor size in treated mice |
Immune Cell Activation | Flow Cytometry | Increased cytotoxic T cell populations |
Properties
Molecular Formula |
C22H42O10 |
---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne |
InChI |
InChI=1S/C22H42O10/c1-3-4-24-7-8-26-11-12-28-15-16-30-19-20-32-22-21-31-18-17-29-14-13-27-10-9-25-6-5-23-2/h1H,4-22H2,2H3 |
InChI Key |
XGOVJULPEVDQAD-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCC#C |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.